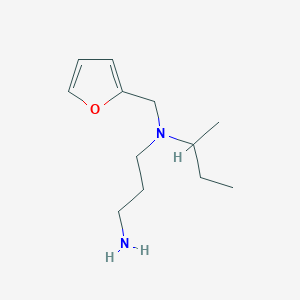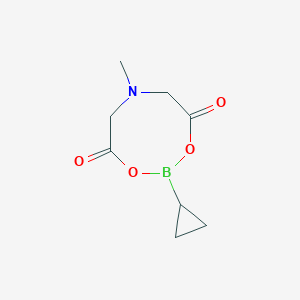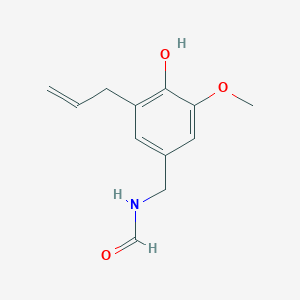
Acide (5-méthyl-1H-indazol-6-yl)boronique
Vue d'ensemble
Description
“(5-methyl-1H-indazol-6-yl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BN2O2 . It has a molecular weight of 175.98 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(5-methyl-1H-indazol-6-yl)boronic acid” is 1S/C8H9BN2O2/c1-5-2-6-4-10-11-8(6)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) . The compound has a topological polar surface area of 69.1 Ų and a complexity of 191 .Physical And Chemical Properties Analysis
“(5-methyl-1H-indazol-6-yl)boronic acid” has a molecular weight of 175.98 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Recherche sur le cancer Inhibiteurs de mTOR
Le composé « Acide (5-méthyl-1H-indazol-6-yl)boronique » a été utilisé dans la synthèse de benzonaphthyridinones pyridinyl, qui agissent comme inhibiteurs de mTOR. Ces inhibiteurs sont importants dans le traitement du cancer en raison de leur rôle dans le contrôle de la croissance et de la prolifération cellulaires .
Inhibition de la kinase Inhibiteurs de Tpl2
Une autre application est la préparation de thiéno[3,2-d]pyrimidines en tant qu'inhibiteurs de la kinase Tpl2. Les kinases sont des enzymes qui jouent un rôle crucial dans les voies de signalisation dans les cellules, et leur inhibition peut être une stratégie pour traiter diverses maladies, y compris les affections inflammatoires et les cancers .
Troubles neurologiques Affecteurs du récepteur nicotinique neuronal α7
Le composé est également utilisé dans la préparation de diazabicycloheptanes qui affectent les récepteurs nicotiniques neuronaux α7. Ces récepteurs sont des cibles importantes pour le traitement des troubles neurologiques tels que la maladie d'Alzheimer .
Applications anti-inflammatoires Inhibition de la COX-2
Les dérivés de l'indazole ont été étudiés pour leurs effets sur l'inhibition de la cyclo-oxygénases-2 (COX-2), ce qui est pertinent pour les thérapies anti-inflammatoires. Cela pourrait potentiellement être un domaine d'application pour l'« this compound » également .
5. Activités antiprolifératives : Traitement des lignées cellulaires cancéreuses Les composés contenant la partie indazole ont été évalués pour leurs activités antiprolifératives contre diverses lignées cellulaires cancéreuses, suggérant que l'« this compound » pourrait être utile dans ce domaine de recherche .
Traitement de la tuberculose Activité antituberculeuse
Des composés contenant de l'indazole ont été synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis, indiquant des applications potentielles de l'« this compound » dans le développement de traitements contre la tuberculose .
Recherche sur la maladie de Parkinson Inhibition de la LRRK2
La recherche sur les inhibiteurs sélectifs de la Leucine-Rich Repeat Kinase 2 (LRRK2) implique des composés contenant de l'indazole comme le MLi-2. La LRRK2 est impliquée dans la maladie de Parkinson, et donc l'« this compound » peut également avoir des applications ici .
Safety and Hazards
“(5-methyl-1H-indazol-6-yl)boronic acid” is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Orientations Futures
The future directions for the study of boronic acids, including “(5-methyl-1H-indazol-6-yl)boronic acid”, involve extending their studies in medicinal chemistry to obtain new promising drugs . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Mécanisme D'action
Target of Action
Indazole compounds have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It can be inferred from the general behavior of indazole compounds that they interact with their targets (like kinases) and bring about changes in their activity . This interaction could potentially lead to alterations in cellular processes, such as cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the potential targets of indazole compounds, it can be inferred that the pathways related to cell cycle regulation and cell volume regulation could be affected .
Result of Action
Based on the potential targets of indazole compounds, it can be inferred that the compound could potentially affect cell cycle progression and cell volume regulation .
Propriétés
IUPAC Name |
(5-methyl-1H-indazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-6-4-10-11-8(6)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSYCXICBAFOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)C=NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657259 | |
| Record name | (5-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310383-42-6 | |
| Record name | (5-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1H-indazol-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3,3-Diethoxypropoxy)phenyl]boronic acid](/img/structure/B1386982.png)

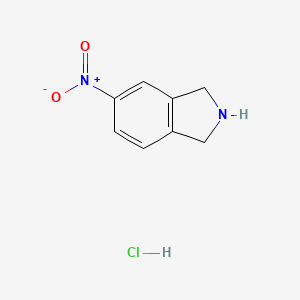

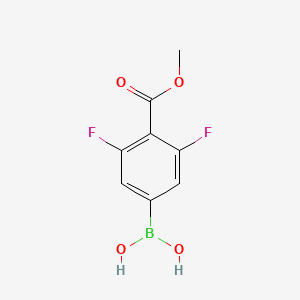
![5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386987.png)
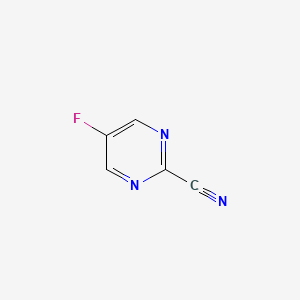
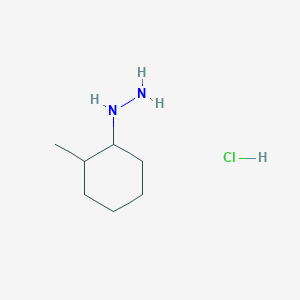
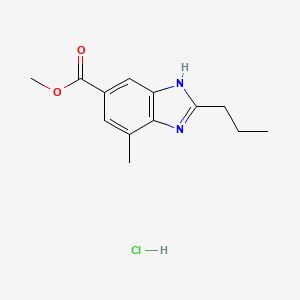
![{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1386996.png)
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)
